molecular formula C11H16O5 B11946405 Diethyl 2-allyl-3-oxosuccinate

Diethyl 2-allyl-3-oxosuccinate

Cat. No.: B11946405
M. Wt: 228.24 g/mol
InChI Key: UTKAKMZUQACWNX-UHFFFAOYSA-N
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Description

Diethyl 2-allyl-3-oxosuccinate is an organic compound with the molecular formula C11H16O5 and a molecular weight of 228.247 g/mol It is a diester derivative of oxosuccinic acid, featuring an allyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-allyl-3-oxosuccinate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetoacetate with allyl bromide in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-allyl-3-oxosuccinate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-allyl-3-oxosuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-allyl-3-oxosuccinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyl group can undergo electrophilic addition reactions, while the carbonyl group can participate in nucleophilic addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-allyl-3-oxosuccinate is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its analogs

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl 2-oxo-3-prop-2-enylbutanedioate

InChI

InChI=1S/C11H16O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8H,1,5-7H2,2-3H3

InChI Key

UTKAKMZUQACWNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=O)C(=O)OCC

Origin of Product

United States

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